molecular formula C17H25N3O B2713596 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-54-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2713596
CAS RN: 2034473-54-4
M. Wt: 287.407
InChI Key: GDVXYQQTFBXJIX-UHFFFAOYSA-N
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Description

The compound “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a cyclohexene ring, an ethyl group, a methyl group, and a tetrahydrobenzo[d]imidazole ring with a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the tetrahydrobenzo[d]imidazole ring and the carboxamide group would contribute to the compound’s polarity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the cyclohexene ring, the tetrahydrobenzo[d]imidazole ring, and the carboxamide group. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions. The tetrahydrobenzo[d]imidazole ring and the carboxamide group could participate in a variety of reactions involving nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make it a relatively high molecular weight compound. Its solubility would depend on the balance between its polar (carboxamide) and nonpolar (cyclohexene) parts .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in the synthesis and reactions of imidazo and related heterocyclic compounds. For instance, the interaction of 5-diazomidazole-4-carboxamide with reactive methylenic substrates leads to the formation of imidazolyl-hydrazones, which cyclize to yield imidazo[5,1-c][1,2,4]triazines under acidic or basic conditions. This process demonstrates its utility in creating a diverse range of heterocyclic compounds with potential biological activities (G. Baig & M. Stevens, 1981).

Antihypertensive Applications

In pharmacological research, derivatives of N-(biphenylylmethyl)imidazoles, which share a structural resemblance to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, have been developed as potent, orally active angiotensin II receptor antagonists. These compounds demonstrate significant antihypertensive effects, highlighting their potential in treating hypertension (D. Carini et al., 1991).

Antitumor Activity

The compound's derivatives have been explored for their antitumor properties, particularly in the synthesis of imidazotetrazines with broad-spectrum antitumor activity. Research into 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones has shown curative activity against certain leukemia types, suggesting its potential as a prodrug in cancer therapy (M. Stevens et al., 1984).

Exploring Mechanisms of Action

Further investigations into imidazotetrazinones and related bicyclic heterocycles have been conducted to probe the mode of action of antitumor drugs like temozolomide. This research is crucial for understanding the molecular basis of drug activity and designing more effective cancer treatments (A. Clark et al., 1995).

Medicinal Chemistry Strategies

Modifications of imidazo[1,2-a]pyrimidine structures have been employed to reduce metabolism mediated by aldehyde oxidase (AO), showcasing the compound's role in enhancing the pharmacokinetic profiles of drug candidates aimed at prostate cancer treatment (A. Linton et al., 2011).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its physical, chemical, and biological properties. It could potentially be explored for pharmaceutical applications, given the biological activity of many imidazole-containing compounds .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-12-19-15-8-7-14(11-16(15)20-12)17(21)18-10-9-13-5-3-2-4-6-13/h5,14H,2-4,6-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXYQQTFBXJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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